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molecular formula C18H23NO3 B061706 Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 159634-59-0

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B061706
M. Wt: 301.4 g/mol
InChI Key: OWYHAYAJHNQBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834000B2

Procedure details

The mixture of tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate (20 g, 66.4 mmol) and MeOH/HCl (2.5 mol/L, 100 mL) were stirred overnight. After evaporation the residue was washed by petroleum ether to provide spiro[indene-1,4′-piperidin]-3(2H)-one hydrochloride (15.4 g, 97.6%).
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:4]2([CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH2:5]2)[CH2:3]1.CO.[ClH:25]>>[ClH:25].[NH:7]1[CH2:8][CH2:9][C:4]2([C:17]3[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:2](=[O:1])[CH2:3]2)[CH2:5][CH2:6]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)C2=CC=CC=C12
Name
Quantity
100 mL
Type
reactant
Smiles
CO.Cl

Conditions

Stirring
Type
CUSTOM
Details
were stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation the residue
WASH
Type
WASH
Details
was washed by petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1CCC2(CC1)CC(C1=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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